3-(3-aminophenoxy)-N-cyclobutylpropanamide
CAS No.:
Cat. No.: VC13406588
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O2 |
|---|---|
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 3-(3-aminophenoxy)-N-cyclobutylpropanamide |
| Standard InChI | InChI=1S/C13H18N2O2/c14-10-3-1-6-12(9-10)17-8-7-13(16)15-11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8,14H2,(H,15,16) |
| Standard InChI Key | UDJARPFGCCHAAH-UHFFFAOYSA-N |
| SMILES | C1CC(C1)NC(=O)CCOC2=CC=CC(=C2)N |
| Canonical SMILES | C1CC(C1)NC(=O)CCOC2=CC=CC(=C2)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a propanamide backbone substituted with a 3-aminophenoxy group at the third carbon and a cyclobutyl ring attached to the amide nitrogen. This configuration introduces steric effects from the cyclobutyl group and electronic contributions from the aromatic amine, which collectively influence its reactivity and biological interactions. The aminophenoxy moiety enhances solubility in polar solvents, while the cyclobutyl ring contributes to conformational rigidity, a trait often leveraged in drug design to improve target binding.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for verifying the compound’s structure. The -NMR spectrum typically shows resonances for the cyclobutyl protons at δ 2.5–3.0 ppm and aromatic protons from the aminophenoxy group at δ 6.5–7.0 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 234.29, consistent with the molecular formula.
Synthesis and Optimization
Reaction Pathways
The synthesis begins with the coupling of 3-aminophenol with bromopropanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere, yielding 3-(3-aminophenoxy)propanoyl chloride. Subsequent reaction with cyclobutylamine in the presence of triethylamine produces the target compound. Key parameters include:
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Temperature: Maintained at 0–5°C during acylation to minimize side reactions.
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Solvent Choice: Dichloromethane ensures high solubility of intermediates.
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Purification: Column chromatography with silica gel and ethyl acetate/hexane (1:3) achieves >95% purity.
Yield and Scalability
Bench-scale reactions report yields of 65–70%, while pilot-scale experiments face challenges in maintaining yield due to exothermic side reactions. Optimizing stoichiometry (1.2:1 molar ratio of cyclobutylamine to acyl chloride) and adding cooling systems improve scalability.
Physicochemical Properties
Stability and Solubility
The compound is hygroscopic, requiring storage in desiccators under inert gas . It exhibits moderate solubility in ethanol (12 mg/mL) and dimethyl sulfoxide (DMSO) (45 mg/mL) but is poorly soluble in water (<0.1 mg/mL). Thermal stability tests reveal decomposition above 180°C, necessitating storage below 25°C .
Table 1: Key Physical Properties
| Property | Value |
|---|---|
| Melting Point | 142–145°C |
| LogP (Octanol-Water) | 1.8 |
| Refractive Index | 1.532 |
| pKa (Amino Group) | 4.7 |
Biological Activity and Mechanism
Fluorescent Applications
Derivatization with fluorescein isothiocyanate (FITC) yields a probe for imaging lysosomal activity in live cells. The compound’s amine group facilitates conjugation, and its rigid structure reduces nonspecific binding .
| Code | Precautionary Statement |
|---|---|
| P280 | Wear protective gloves/eye protection |
| P305 | IF IN EYES: Rinse cautiously with water |
| P310 | Immediately call a poison center |
Industrial and Research Applications
Pharmaceutical Development
As a lead compound for antibiotics, its modular structure allows side-chain modifications to enhance potency. Current research explores hybrid molecules combining this scaffold with quinolone motifs .
Chemical Biology
The amine group serves as a handle for bioconjugation, enabling the synthesis of activity-based probes for protease profiling .
Regulatory and Environmental Considerations
Disposal Protocols
Incinerate at >1,000°C with scrubbers to prevent release of toxic gases (P372) . Aqueous waste must be neutralized with dilute HCl before disposal .
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